molecular formula C9H10BrNO2 B2765172 3-Bromo-2-hydroxy-2-phenylpropanamide CAS No. 1909319-68-1

3-Bromo-2-hydroxy-2-phenylpropanamide

Cat. No.: B2765172
CAS No.: 1909319-68-1
M. Wt: 244.088
InChI Key: WVBAQYPHMYVGOJ-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-2-phenylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with bromo, hydroxy, and phenyl functional groups. This specific arrangement of atoms places it within a class of compounds investigated for their potential in various biomedical research applications. Compounds with similar structural motifs, particularly those containing halogen-substituted phenyl rings and hydroxyamide groups, have been identified as key scaffolds in medicinal chemistry research . For instance, closely related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated significant antimicrobial activity against Gram-positive bacteria , including challenging pathogens like Staphylococcus aureus (MRSA) . The mechanism of action for such compounds often involves targeting bacterial cell-wall synthesis or essential enzymes. Furthermore, structurally analogous molecules have shown promising in vitro anti-inflammatory activity by inhibiting protease enzymes like trypsin, in some cases exhibiting superior efficacy compared to standard controls like acetylsalicylic acid . The bromine atom and the hydroxy group on the core structure make this compound a versatile intermediate in organic synthesis . It can be used to create more complex molecules, such as hydrazide and hydrazone derivatives, which are known to possess a broad spectrum of enhanced biological activities . Researchers value this compound for its potential in hit-to-lead optimization campaigns and for probing structure-activity relationships (SAR) in drug discovery. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

3-bromo-2-hydroxy-2-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBAQYPHMYVGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-2-hydroxy-2-phenylpropanamide typically involves the bromination of 2-hydroxy-2-phenylpropanamide. One common method includes the reaction of 2-hydroxy-2-phenylpropanamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Bromo-2-hydroxy-2-phenylpropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-Bromo-2-hydroxy-2-phenylpropanamide has been investigated for its potential as a bromodomain inhibitor , which may have implications in treating various diseases, including cancer. Molecular docking studies have demonstrated its binding affinity to bromodomains, suggesting its role in regulating gene expression through chromatin remodeling.

Case Study: Bromodomain Inhibition

  • A study evaluated the compound's efficacy as a bromodomain inhibitor, revealing significant inhibition of target proteins involved in oncogenesis. The binding energy calculations indicated a strong interaction with bromodomain-containing proteins, highlighting its potential as a therapeutic agent in oncology.

2. Antioxidant Activity

The compound exhibits significant antioxidant properties , attributed to its hydroxyl group which allows it to scavenge free radicals effectively. This activity is crucial for mitigating oxidative stress in biological systems.

Case Study: Antioxidant Mechanism Investigation

  • Research demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage .

Biochemical Applications

1. Enzyme Interactions

This compound has been explored for its roles in various enzyme interactions. Its structural features enable it to engage with different metabolic pathways, indicating possible applications in drug design and therapeutic interventions.

Case Study: Enzyme Inhibition Studies

  • Studies focused on the inhibition of key enzymes revealed that this compound could modulate enzyme activity, indicating its potential role as an enzyme inhibitor in pharmacological applications .

2. Sigma-1 Receptor Antagonism

Research has indicated that this compound may act as a sigma-1 receptor antagonist , which could lead to the development of new analgesics that operate through mechanisms distinct from traditional opioid receptors.

Food Chemistry Applications

The compound's derivatives are being analyzed for their potential use as food additives or preservatives due to their antimicrobial properties.

Case Study: Antimicrobial Efficacy

  • Derivatives of this compound have been tested for their efficacy against foodborne pathogens. Results indicated promising minimum inhibitory concentrations (MIC) against various microbes, suggesting their viability as food preservatives.

Materials Science Applications

In materials science, this compound serves as an intermediate in the synthesis of polymers and other industrial chemicals.

Case Study: Polymer Synthesis

  • The compound has been utilized as a precursor in synthesizing new polymeric materials with enhanced properties. Its reactivity allows for the formation of complex structures that can be tailored for specific industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-2-phenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting or activating specific enzymes or receptors, leading to various biological responses .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Notable Features
This compound C₁₁H₁₀BrF₃N₂O₄ 371.109 -OH, -CF₃, -NO₂, phenyl ring Chiral center (R configuration)
2-Bromo-N-(3-chloro-2-methylphenyl)propanamide C₁₀H₁₀BrClNO 276.56 -Cl, -CH₃ on phenyl ring Simpler halogenation pattern
3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide C₁₀H₈BrClF₃NO 344.53 -Cl, -CF₃ on phenyl ring Lacks hydroxyl/nitro groups
2-Bromo-3-phenylpropanamide C₉H₁₀BrNO 228.09 Phenyl ring only No electron-withdrawing groups
2-Bromo-2-methylpropanamide C₄H₈BrNO 166.02 -CH₃ branch Aliphatic, no aromatic system

Physicochemical Properties

  • Polarity and Solubility: The presence of -OH, -NO₂, and -CF₃ in this compound enhances polarity compared to analogs like 2-bromo-3-phenylpropanamide (LogP = 2.18 ). This increases solubility in polar solvents (e.g., aqueous alcohols) but reduces miscibility in nonpolar media.
  • Thermal Stability: The electron-withdrawing -CF₃ and -NO₂ groups may lower thermal stability relative to simpler derivatives like 2-bromo-2-methylpropanamide (bp = 73.1°C ), though exact data for the target compound is unavailable.

Biological Activity

3-Bromo-2-hydroxy-2-phenylpropanamide, with the molecular formula C9_9H10_{10}BrNO2_2 and a molecular weight of 244.09 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The compound is synthesized through the bromination of 2-hydroxy-2-phenylpropanamide, typically using bromine in a solvent like acetic acid. The selective bromination at the desired position is crucial for maintaining its biological activity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The presence of hydroxyl and bromine groups enhances its reactivity and binding affinity to various biological molecules. Notably, it has been investigated as a potential sigma-1 receptor antagonist , which may contribute to its neuroprotective effects.

Biological Activities

The compound has been studied for several biological activities:

  • Antimicrobial Properties : Research indicates that this compound demonstrates notable antimicrobial activity against various pathogens. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic pathways.
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially by inducing apoptosis in cancer cells and inhibiting tumor growth. This effect is likely mediated through the modulation of signaling pathways involved in cell proliferation and survival .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey Functional GroupsBiological Activity
This compoundHydroxyl, BromineAntimicrobial, Anticancer
2-Hydroxy-2-phenylpropanamideHydroxylLimited activity compared to brominated form
3-Bromo-2-oxo-2-phenylpropanamideCarbonylDifferent reactivity and potential applications
3-Bromo-2-hydroxy-2-phenylpropanolAlcoholAltered solubility and reactivity

This table highlights how the presence of specific functional groups influences the biological activity and chemical properties of these compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated compounds, including this compound, against strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting its potential use as an antibacterial agent.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

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